プロアポルフィン

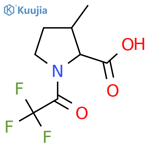

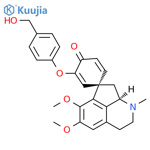

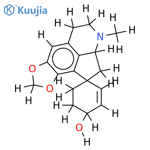

プロアポルフィンは、四つ組ピロール環を有するテトラピロール系化合物であり、ヘム合成経路における中間体として重要な役割を果たす。その構造は、メチン橋で結合された4つのピロール環に、中心金属イオン(例:鉄)の配位能を示す。生体内的には酸素運搬や電子伝達に関与し、光化学的性質により光線療法や診断試薬への応用が注目されている。高純度の合成が可能であり、分析化学や生体分子研究においても有用な基盤物質として知られる。

関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

推奨される供給者

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

atkchemicaFactory Trade Brand reagents会社の性質: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品

-

-

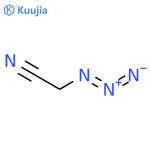

2-azidoacetonitrile Cas No: 57707-64-9

2-azidoacetonitrile Cas No: 57707-64-9 -

-

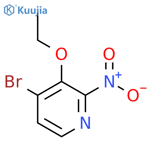

5-Amino-2-chlorobenzamide Cas No: 111362-50-6

5-Amino-2-chlorobenzamide Cas No: 111362-50-6 -